Ledipasvir - 1256388-51-8

Ledipasvir

Catalog Number: EVT-288333
CAS Number: 1256388-51-8
Molecular Formula: C49H54F2N8O6
Molecular Weight: 889.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ledipasvir is a direct-acting antiviral agent classified as a HCV NS5A replication complex inhibitor. [, ] In scientific research, it serves as a valuable tool to investigate the hepatitis C virus (HCV) lifecycle and develop new therapeutic strategies to combat the virus.

Future Directions
  • Developing next-generation NS5A inhibitors: Ledipasvir's structure and mechanism can be further explored to design new NS5A inhibitors with enhanced potency, improved resistance profiles, and broader genotype coverage. [, ]

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase, essential for viral replication. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is frequently used in combination with Ledipasvir as a fixed-dose combination tablet. [, , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Sofosbuvir's mechanism of action, targeting a different stage of the HCV lifecycle than Ledipasvir, makes it a highly effective partner in combination therapy. [, , , , , , , , , , , , , , , , , , , , , , , ] The fixed-dose combination simplifies treatment and improves patient adherence. [, , , , , , , , , , , , , , , , , , , , , , , ]

Ribavirin

Compound Description: Ribavirin is a guanosine nucleoside analogue with a broad spectrum of antiviral activity. [, , , , , , , , , , , , , , , , , , , , , , , , ] It was a mainstay of HCV treatment, including for genotype 1, prior to the advent of direct-acting antivirals like Ledipasvir. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: While Ledipasvir/Sofosbuvir regimens have largely replaced Ribavirin due to improved efficacy and tolerability, Ribavirin may still be added to the regimen in certain cases, such as in patients with cirrhosis or treatment experience, though its added benefit in these regimens is debated. [, , , , , , , , , , , , , , , , , , , , , , , , ]

GS-9669

Compound Description: GS-9669 is a non-nucleotide NS5B inhibitor investigated in clinical trials for HCV. [] It acts on a different site of the NS5B polymerase than Sofosbuvir. []

Vedroprevir

Compound Description: Vedroprevir is an HCV NS3/4A protease inhibitor. []

Simeprevir

Compound Description: Simeprevir is another HCV NS3/4A protease inhibitor. [, , ]

Relevance: Simeprevir, like Ledipasvir, acts on a specific viral protein, but it targets a different stage in the HCV lifecycle. [, , ] Research indicates a significant pharmacokinetic interaction between Simeprevir and Ledipasvir, leading to increased plasma concentrations of both drugs, which raises safety concerns and makes their combined use not recommended. []

Daclatasvir

Compound Description: Daclatasvir is an HCV NS5A replication complex inhibitor, belonging to the same drug class as Ledipasvir. [, , ]

Relevance: Daclatasvir, while in the same class as Ledipasvir, has been studied in different combinations and contexts. [, , ] Its inclusion here highlights the exploration of various NS5A inhibitors for HCV treatment and the possibility of using Daclatasvir-based regimens as alternatives or salvage therapies for Ledipasvir-experienced patients. [, , ]

Ombitasvir, Paritaprevir, and Dasabuvir

Compound Description: These three drugs are components of an HCV treatment regimen: Ombitasvir (NS5A inhibitor), Paritaprevir (NS3/4A protease inhibitor), and Dasabuvir (non-nucleotide NS5B inhibitor). [, , , ]

Relevance: This combination is an example of an alternative direct-acting antiviral regimen for HCV. [, , , ] Research suggests potential drug-drug interactions between these agents and Ledipasvir/Sofosbuvir, particularly due to the ritonavir component often included in this regimen. [, , , ] This highlights the importance of considering potential interactions when selecting HCV treatment regimens for patients.

Norgestimate/Ethinyl Estradiol

Compound Description: This is a combined hormonal oral contraceptive. []

Relevance: The study investigating potential interactions between Ledipasvir or Sofosbuvir and this oral contraceptive is crucial for addressing the needs of women of childbearing potential with HCV. [] Results showed no clinically significant interaction, supporting the safe co-administration of these medications. []

Overview

Ledipasvir is a potent antiviral medication primarily used in the treatment of hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which is crucial for viral replication and assembly. Ledipasvir is often administered in combination with sofosbuvir, another antiviral agent, enhancing its efficacy against various HCV genotypes. The drug's development marked a significant advancement in hepatitis C therapy, allowing for shorter treatment durations and improved cure rates compared to previous regimens .

Source and Classification

Ledipasvir was developed by Gilead Sciences and is classified as an NS5A inhibitor. This classification indicates that it specifically targets the NS5A protein, which is integral to the lifecycle of the hepatitis C virus. The drug was first approved by the U.S. Food and Drug Administration in 2014 as part of the combination therapy Harvoni, which includes sofosbuvir .

Synthesis Analysis

Methods

The synthesis of ledipasvir involves several complex chemical processes. A notable method includes a late-stage cyclopropanation followed by fluorination, allowing for the introduction of functional groups that enhance the drug's activity and stability .

  1. Initial Steps: The synthesis begins with the preparation of a chiral intermediate using 1,1-dihalo-methyl cyclopropane and N-Boc-glycine ethyl ester. This reaction occurs in an alkaline environment and leads to the formation of a spiro compound.
  2. Saponification: The spiro compound undergoes saponification to yield a racemic mixture of 5-diazaspiro[2,4]heptane-6-carboxylic acid.
  3. Asymmetric Resolution: This racemic mixture is then resolved asymmetrically to obtain the desired S-configuration of the compound, which is critical for its biological activity .

Technical Details

The synthesis process emphasizes atom economy and cost reduction, making it suitable for large-scale production. Key reaction conditions include specific temperatures and solvents that facilitate efficient transformations while minimizing waste .

Molecular Structure Analysis

Ledipasvir has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The molecular formula is C22H24F2N4O4S, with a molecular weight of approximately 452.56 g/mol.

Structure Data

  • Chemical Structure: Ledipasvir features a spirocyclic structure that plays a pivotal role in its interaction with the NS5A protein.
  • 3D Configuration: The three-dimensional conformation allows for optimal binding to the target protein, enhancing its inhibitory effects against HCV .
Chemical Reactions Analysis

Ledipasvir undergoes various chemical reactions during its synthesis and metabolism:

  1. Cyclopropanation: This reaction introduces a cyclopropane ring into the molecular framework, which is essential for its biological activity.
  2. Fluorination: Late-stage fluorination modifies specific tyrosine residues in proteins, further enhancing ledipasvir's efficacy against HCV by improving binding affinity to NS5A .
  3. Hydrolysis and Deprotection: These steps are crucial for obtaining the final active form of ledipasvir from its precursors .
Mechanism of Action

Ledipasvir exerts its antiviral effects primarily through direct binding to the NS5A protein of HCV. This binding inhibits viral replication by disrupting the function of NS5A, which is essential for viral RNA synthesis and assembly.

Process Data

  • Binding Affinity: Ledipasvir has been shown to bind to NS5A with high affinity (Kd = 58.9 nM), indicating effective inhibition at low concentrations .
  • Stoichiometry: The stoichiometry of binding suggests that one molecule of ledipasvir can bind to multiple NS5A monomers, enhancing its inhibitory potential against viral replication .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ledipasvir is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents but limited solubility in water, which influences formulation strategies.

Chemical Properties

  • Stability: Ledipasvir demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its ionization characteristics, influencing absorption and distribution within biological systems.

Relevant data on physical properties include melting point ranges and solubility profiles that are critical for formulation development .

Applications

Ledipasvir's primary application is in the treatment of hepatitis C virus infections. Its use in combination therapies has significantly improved patient outcomes by providing:

  • Higher Cure Rates: Studies indicate cure rates exceeding 95% when used with sofosbuvir across various HCV genotypes.
  • Reduced Treatment Duration: Treatment regimens can be as short as eight weeks compared to previous therapies lasting several months or more .

Additionally, ongoing research explores ledipasvir's potential applications in other viral infections or therapeutic areas due to its mechanism of action against viral proteins.

Properties

CAS Number

1256388-51-8

Product Name

Ledipasvir

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C49H54F2N8O6

Molecular Weight

889.0 g/mol

InChI

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1

InChI Key

VRTWBAAJJOHBQU-KMWAZVGDSA-N

SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Solubility

Soluble in DMSO.

Synonyms

GS5885; GS-5885; GS 5885; Ledipasvir; trade name: Harvoni.

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.